molecular formula C7H6ClIO B1429757 (3-Chloro-4-iodophenyl)methanol CAS No. 166386-60-3

(3-Chloro-4-iodophenyl)methanol

Cat. No. B1429757
M. Wt: 268.48 g/mol
InChI Key: GIYKBMUSYAKHGE-UHFFFAOYSA-N
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Description

“(3-Chloro-4-iodophenyl)methanol”, also known as CI alcohol, is an organic molecule with a chloro and an iodine atom attached to a benzene ring that also has a hydroxyl functional group. It has a molecular weight of 268.48 g/mol .


Molecular Structure Analysis

The molecular formula of “(3-Chloro-4-iodophenyl)methanol” is C7H6ClIO. The InChI code is 1S/C7H6ClIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 .


Physical And Chemical Properties Analysis

“(3-Chloro-4-iodophenyl)methanol” is a solid at ambient temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • (3-Chloro-4-iodophenyl)methanol has been utilized in the synthesis of multi-substituted arenes via palladium-catalyzed C-H halogenation reactions. This method showed advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional approaches (Sun, Sun, & Rao, 2014).

Role in Analytical Chemistry

  • Methanol, a related compound, plays a significant role as a solubilizing agent in the study of transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics in cell membranes has been extensively studied (Nguyen et al., 2019).

Methanol in Environmental and Industrial Applications

  • Methanol is crucial in environmental studies, such as in the development of chromatographic methods for the determination of disinfectant agents in water (Baranowska & Wojciechowska, 2012).
  • The use of rare earth elements in methanol synthesis catalysts has been researched to improve catalytic performance (Richard & Fan, 2018).
  • Methanol has been studied as a catalyst in the synthesis of various pharmacologically valuable products, demonstrating its versatility in chemical reactions (Kluson et al., 2019).

Biological and Agricultural Research

  • Methanol's role in biological systems, such as its impact on the growth and yield of C3 crops, has been investigated, showing it does not significantly enhance growth (Rajala et al., 1998).
  • Research has also explored methanol's use in synthesizing specialty chemicals in engineered Escherichia coli (Whitaker et al., 2017).

Methanol in Energy and Fuel Research

  • Studies have been conducted on methanol synthesis by CO2 hydrogenation, highlighting its potential as an alternative fuel and for efficient energy storage (Kiss et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, methanol, indicates that it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Similar precautions should be taken when handling “(3-Chloro-4-iodophenyl)methanol”.

properties

IUPAC Name

(3-chloro-4-iodophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYKBMUSYAKHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306324
Record name 3-Chloro-4-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-4-iodophenyl)methanol

CAS RN

166386-60-3
Record name 3-Chloro-4-iodobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166386-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-iodobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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